molecular formula C19H17ClN2O3S2 B2505717 N1-(2-chlorobenzyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide CAS No. 1421508-00-0

N1-(2-chlorobenzyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide

Cat. No.: B2505717
CAS No.: 1421508-00-0
M. Wt: 420.93
InChI Key: GBSOYYSVVDNRFV-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H17ClN2O3S2 and its molecular weight is 420.93. The purity is usually 95%.
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Biological Activity

N1-(2-chlorobenzyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide is a synthetic compound belonging to the oxalamide family, characterized by its complex structure which combines a chlorobenzyl group with thiophene moieties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

N1 2 chlorobenzyl N2 5 hydroxy thiophen 2 yl methyl thiophen 2 yl methyl oxalamide\text{N1 2 chlorobenzyl N2 5 hydroxy thiophen 2 yl methyl thiophen 2 yl methyl oxalamide}

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas:

  • Antimicrobial Activity :
    • Studies have shown that compounds with similar structural characteristics exhibit significant antimicrobial properties. The presence of thiophene rings is often associated with enhanced antibacterial and antifungal activities due to their ability to disrupt microbial membranes or inhibit essential enzymes.
  • Anticancer Properties :
    • Research into related oxalamides has indicated potential anticancer effects. These compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptotic pathways.
  • Enzyme Inhibition :
    • The compound's structure suggests it may interact with specific enzymes, potentially inhibiting their activity. This could be particularly relevant in the context of diseases where enzyme dysregulation plays a critical role, such as cancer and metabolic disorders.

The proposed mechanism of action for this compound involves:

  • Binding Affinity : The chlorobenzyl group enhances lipophilicity, potentially improving cellular uptake and interaction with biological targets.
  • Molecular Interactions : The thiophene moieties may participate in π–π stacking interactions with nucleic acids or proteins, influencing their function.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialSignificant inhibition against various pathogens
AnticancerInduces apoptosis in specific cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Studies

  • Antimicrobial Study :
    • A study evaluated the antimicrobial activity of similar oxalamide compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with thiophene rings displayed higher activity compared to controls, suggesting a promising avenue for developing new antibiotics.
  • Anticancer Research :
    • In vitro studies on cancer cell lines (e.g., MCF7 and HepG2) demonstrated that derivatives of oxalamides could reduce cell viability significantly at low concentrations, highlighting their potential as anticancer agents.
  • Enzyme Interaction Analysis :
    • Investigations into enzyme inhibition revealed that certain oxalamides could effectively inhibit alkaline phosphatase activity, which is crucial in various physiological processes and disease states.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c20-14-5-2-1-4-12(14)10-21-18(24)19(25)22-11-13-7-8-16(27-13)17(23)15-6-3-9-26-15/h1-9,17,23H,10-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSOYYSVVDNRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.